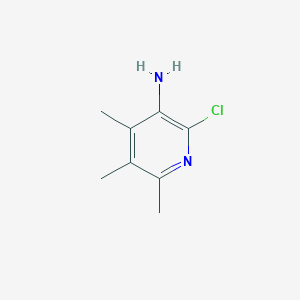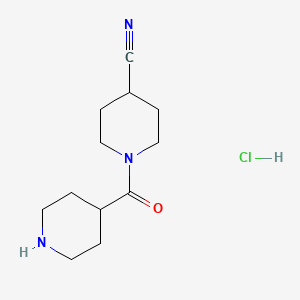![molecular formula C10H14N2O2S B1485698 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 1933482-59-7](/img/structure/B1485698.png)
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Overview
Description
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: is a chemical compound with a complex structure that includes a pyrimidin-4-ol core, a cyclopentyl group with a hydroxyl substituent, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the cyclopentyl core and subsequent functionalization. One common synthetic route includes:
Preparation of the cyclopentyl core: : This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the hydroxyl group: : The hydroxyl group can be introduced through hydroxylation reactions.
Attachment of the pyrimidin-4-ol core: : This involves the formation of the pyrimidin-4-ol ring, often through a multi-step process involving the reaction of suitable precursors.
Introduction of the sulfanyl group: : The sulfanyl group can be introduced through thiolation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the sulfanyl group.
Major Products Formed
Oxidation: : The major product of oxidation would be the corresponding ketone or aldehyde.
Reduction: : The major product of reduction would be the corresponding reduced form of the compound.
Substitution: : The major products would depend on the specific nucleophile or electrophile used in the substitution reaction.
Scientific Research Applications
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be used in the development of new drugs or biochemical tools.
Medicine: : It could be investigated for its therapeutic potential in treating various diseases.
Industry: : The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol exerts its effects would depend on its specific biological or chemical context. It may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: can be compared with other similar compounds, such as:
2-{[(1R,2S)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: : This compound has a similar structure but with a different stereochemistry at the cyclopentyl group.
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-4-methylpyrimidin-5-ol: : This compound has a similar structure but with a different position of the methyl group on the pyrimidin ring.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
2-[(1R,2R)-2-hydroxycyclopentyl]sulfanyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-5-11-10(12-9(6)14)15-8-4-2-3-7(8)13/h5,7-8,13H,2-4H2,1H3,(H,11,12,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQXIYSULWBGY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485622.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485624.png)

![trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485629.png)

![trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B1485634.png)
![trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485636.png)
![trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol](/img/structure/B1485637.png)
